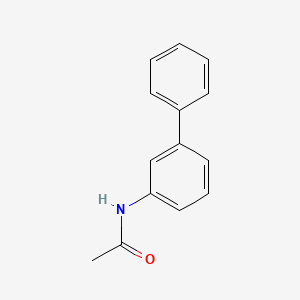

3-Acetamidobiphenyl

説明

3-Acetamidobiphenyl (3-AABP) is a substituted aromatic amine characterized by a biphenyl backbone with an acetamido (-NHCOCH₃) functional group at the 3-position. It is structurally related to carcinogenic aromatic amines such as 3-aminobiphenyl (3-ABP) but differs in the presence of the acetylated amino group. This modification significantly alters its metabolic fate and reactivity. Studies using rat liver microsomal preparations demonstrate that 3-AABP undergoes hepatic oxidation, primarily yielding 3-acetamido-6-hydroxybiphenyl as its major metabolite .

特性

CAS番号 |

2113-54-4 |

|---|---|

分子式 |

C14H13NO |

分子量 |

211.26 g/mol |

IUPAC名 |

N-(3-phenylphenyl)acetamide |

InChI |

InChI=1S/C14H13NO/c1-11(16)15-14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-10H,1H3,(H,15,16) |

InChIキー |

IRMSAKOLFSBQJH-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2 |

正規SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2 |

他のCAS番号 |

2113-54-4 |

同義語 |

3-acetamidobiphenyl |

製品の起源 |

United States |

類似化合物との比較

Structural and Metabolic Differences

3-Acetamidobiphenyl vs. 3-Aminobiphenyl (3-ABP)

- Structural Contrast : The acetamido group in 3-AABP replaces the primary amine (-NH₂) in 3-ABP. This substitution reduces the compound’s basicity and alters its electronic properties, influencing metabolic pathways.

- Metabolic Pathways: 3-AABP: Predominantly hydroxylated at the 6-position to form 3-acetamido-6-hydroxybiphenyl. No significant formation of reactive intermediates (e.g., hydroxylamines or nitroso derivatives) is observed . 3-ABP: Hydroxylated at 2- and 4-positions (ortho to the amino group), with minor 6-position activity.

Table 1: Metabolic Comparison of 3-AABP and 3-ABP

| Parameter | This compound (3-AABP) | 3-Aminobiphenyl (3-ABP) |

|---|---|---|

| Major Hydroxylation Site | 6-position | 2- and 4-positions |

| Reactive Metabolites | None detected | Hydroxylamine, Nitroso, Nitro |

| Enzymatic Pathway | Cytochrome P450-mediated oxidation | Mixed enzymatic/non-enzymatic |

Implications of Structural Modifications

The acetamido group in 3-AABP sterically and electronically hinders N-hydroxylation, a critical step in the activation of carcinogenic aromatic amines. In contrast, 3-ABP’s unmodified amino group facilitates N-oxidation, leading to reactive intermediates capable of forming DNA adducts .

Reactivity and Toxicity Considerations

- However, its 6-hydroxy metabolite may undergo further phase II conjugation (e.g., glucuronidation or sulfation), influencing excretion pathways.

- 3-ABP: The generation of nitroso derivatives is associated with covalent binding to cellular macromolecules, a hallmark of carcinogenicity observed in other aromatic amines like 4-aminobiphenyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。